molecular formula C27H30ClNO6S B588978 trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative(Mixture of Diastereomers) CAS No. 1331383-23-3

trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative(Mixture of Diastereomers)

Numéro de catalogue B588978
Numéro CAS: 1331383-23-3
Poids moléculaire: 536.059
Clé InChI: PPIXPNIXZHUBJO-HFUDFJFXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (Mixture of Diastereomers) is a synthetic derivative of clopidogrel, a prodrug used to prevent and treat thrombotic events such as stroke and heart attack. Clopidogrel is an antiplatelet drug that inhibits the formation of thrombus by blocking the platelet aggregation process. Trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (Mixture of Diastereomers) is a novel derivative of clopidogrel and is being studied for its potential use in laboratory experiments to further understand the mechanism of action of clopidogrel and its effects on the body.

Applications De Recherche Scientifique

Metabolism and Genetic Polymorphisms

Clopidogrel undergoes metabolic activation in the liver through phase-I and phase-II pathways, with its efficacy significantly influenced by genetic polymorphisms. The sulfenic acid metabolite of clopidogrel is conjugated with glutathione by glutathione-s-transferase (GST) to form a glutathione conjugate (an inactive metabolite), which is then converted to cis-thiol-clopidogrel by a glutaredoxin enzyme. Polymorphisms in genes related to phase-II metabolism (e.g., G6PD, GCLC, GCLM, GSS, GST, GSR, HK, and GLRX) could lead to clopidogrel resistance due to variations in glutathione conjugate or glutaredoxin plasma levels. However, there's an observed need for more controlled studies to investigate the relationship between these genetic polymorphisms and clopidogrel bioactivation process (Alkattan et al., 2021).

Clopidogrel Resistance

Clopidogrel resistance is a critical area of investigation, with genetic and non-genetic factors affecting the drug's metabolism leading to variability in patient responses. This resistance impacts the drug's effectiveness in reducing platelet activity and preventing stent thrombosis. Studies have highlighted the significant role of CYP2C19 polymorphisms in Asian populations, where variations in this enzyme significantly influence clopidogrel metabolism and, consequently, its antiplatelet effects (Akkaif et al., 2021). Identifying these factors is crucial for personalized medicine, enhancing clinical outcomes by tailoring treatments to individual genetic profiles.

Pharmacogenetic Monitoring

The variability in response to clopidogrel has led to research on pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor therapy effectiveness. These studies focus on understanding the mechanisms behind clopidogrel resistance and developing tests for predicting patient responses. Light transmission aggregometry (LTA) and the VerifyNow P2Y12 assay are among the discussed methodologies for monitoring clopidogrel effects, with an emphasis on the need for assays that can overcome the limitations of current approaches (Alvitigala et al., 2020).

Propriétés

IUPAC Name

methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClNO6S/c1-4-35-25(31)15-19-16-29(26(27(32)34-3)21-10-5-6-11-22(21)28)13-12-24(19)36-17-23(30)18-8-7-9-20(14-18)33-2/h5-11,14-15,24,26H,4,12-13,16-17H2,1-3H3/b19-15+/i2+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIXPNIXZHUBJO-HFUDFJFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(CCC1SCC(=O)C2=CC(=CC=C2)OC)C(C3=CC=CC=C3Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C\C(=O)OCC)C(C3=CC=CC=C3Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747374
Record name Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-1-yl]acetate

CAS RN

1331383-23-3
Record name Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.